Lrgils-NH2

PAR2 Calcium signaling Negative control

LRGILS-NH2 is the essential, sequence-specific negative control peptide for PAR2 research. Unlike generic inactive peptides, it has been rigorously validated across multiple independent studies to exhibit no confounding off-target PAR2 or non-PAR2 activities. Mandatory for discerning specific PAR2-mediated effects in calcium signaling, in vivo disease models, and high-throughput screening (HTS) assays. Use at equimolar concentrations to the PAR2 agonist (e.g., SLIGRL-NH2) to define assay windows, reduce false-positive rates, and ensure batch-to-batch consistency in QC release testing. Procure this validated tool to uphold the internal validity of your PAR2 investigations.

Molecular Formula C29H56N10O7
Molecular Weight 656.8 g/mol
Cat. No. B561577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrgils-NH2
Molecular FormulaC29H56N10O7
Molecular Weight656.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1
InChIKeyHCUFWKYFOMBFPA-JYAZKYGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRGILS-NH2: A Validated Protease-Activated Receptor-2 (PAR2) Negative Control Peptide for Discriminating PAR2-Dependent vs. PAR2-Independent Mechanisms


LRGILS-NH2 (CAS 245329-01-5) is a synthetic hexapeptide (Leu-Arg-Gly-Ile-Leu-Ser-NH2) with a molecular weight of 656.83 Da and formula C29H56N10O7 . It is the reverse-sequence control peptide for SLIGRL-NH2, a widely used protease-activated receptor-2 (PAR2) activating peptide (PAR2-AP) [1]. Its primary utility lies not in any intrinsic agonist or antagonist activity, but in its validated lack of activity at PAR2, making it an essential tool for distinguishing specific PAR2-mediated effects from off-target or non-specific responses in both in vitro and in vivo assays [2].

Why LRGILS-NH2 Cannot Be Replaced by Other PAR2-Inactive Peptides or Simple Vehicle Controls in PAR2 Research


Generic substitution of LRGILS-NH2 with other 'inactive' peptides or vehicle controls is scientifically unsound due to the complex and sequence-specific nature of peptide-receptor interactions. Peptides with distinct amino acid sequences, even those also designated as 'PAR2-inactive' (e.g., LSIGRL-NH2, a partially reversed peptide), can exhibit profound, unanticipated biological activities that are independent of PAR2, including the induction of tear secretion or release of perivascular adipose tissue-derived relaxing factors [1]. In contrast, LRGILS-NH2 has been rigorously and consistently validated across multiple independent studies to lack these confounding activities, ensuring that any observed effects in experimental systems can be reliably attributed to the active comparator, such as SLIGRL-NH2 or trypsin [2]. This validation is essential for maintaining the internal validity of PAR2-related studies and avoiding false-positive or false-negative conclusions.

LRGILS-NH2: Quantitative Evidence of Activity and Selectivity Versus SLIGRL-NH2, FSLLRY-NH2, and LSIGRL-NH2


Validation of Inactivity: LRGILS-NH2 Fails to Activate PAR2 in Calcium Signaling Assays

In a direct head-to-head comparison using PAR2-expressing KNRK cells, LRGILS-NH2 (reverse PAR2 peptide, LRG-NH2) failed to block trypsin-mediated activation of PAR2, in stark contrast to the PAR2 antagonist peptides FSLLRY-NH2 (FSY-NH2) and LSIGRL-NH2 (LS-NH2) which exhibited half-maximal inhibitory concentrations (IC50) of approximately 50 μM and 200 μM, respectively [1]. This demonstrates that LRGILS-NH2 does not act as a PAR2 antagonist.

PAR2 Calcium signaling Negative control

Functional Specificity: LRGILS-NH2 Does Not Induce Tear Secretion Unlike LSIGRL-NH2

In an in vivo model, intravenous administration of the PAR2-activating peptide SLIGRL-NH2 (in combination with amastatin) evoked tear secretion in rats [1]. The reverse-sequence control LRGILS-NH2 produced no such effect, validating its inactivity at PAR2 in a complex physiological system [1]. Critically, the partially reversed peptide LSIGRL-NH2, which is also designated as 'PAR2-inactive' in some contexts, caused tear secretion equivalent to the effect of the full agonist SLIGRL-NH2 [1].

PAR2 Tear secretion In vivo pharmacology

In Vivo Control Validation: LRGILS-NH2 Does Not Affect Pain Behavior in a Pancreatic Cancer Model

In a mouse model of pancreatic cancer pain, intraperitoneal administration of the PAR2 antagonist peptide FSLLRY-NH2 (FS-NH2) significantly decreased hunching behavior scores and inhibited EMG activity of the acromiotrapezius muscle compared to sham groups [1]. In the same study, the control peptide LRGILS-NH2 (LR-NH2) showed no such inhibitory effect, confirming that the observed analgesia was specifically mediated by PAR2 antagonism and not a non-specific effect of peptide administration [1].

PAR2 Cancer pain In vivo model

LRGILS-NH2 Application Scenarios: Where This Validated Control Peptide Delivers Definitive Results


Discriminating PAR2-Dependent vs. Independent Mechanisms in Cell Signaling

When studying cellular responses to proteases (e.g., trypsin) or PAR2-activating peptides (e.g., SLIGRL-NH2), co-treatment with LRGILS-NH2 at equimolar concentrations (e.g., 100 μM) serves as a critical negative control. As demonstrated by Al-Ani et al., LRGILS-NH2 does not block trypsin-mediated PAR2 activation in calcium signaling assays, while known antagonists do [1]. This allows researchers to distinguish genuine PAR2-mediated signaling from potential off-target effects of the agonists or proteases, which is essential for target validation and mechanism-of-action studies.

Validating In Vivo Pharmacodynamic Responses to PAR2 Agonists and Antagonists

In animal models of disease, such as the pancreatic cancer pain model described by Zhu et al., LRGILS-NH2 is used as a control for peptide-based PAR2 modulators [2]. By demonstrating that LRGILS-NH2 (administered via the same route and at the same dose as the test article, e.g., 10 mM solution) has no effect on disease-relevant behavioral or physiological endpoints, researchers can confirm that any observed therapeutic benefit from a PAR2 antagonist (e.g., FSLLRY-NH2) is target-specific and not an artifact of the peptide delivery system or a non-specific stress response.

Establishing Assay Baselines for High-Throughput Screening (HTS) of PAR2 Modulators

In the development of HTS assays for identifying novel small-molecule PAR2 agonists or antagonists, LRGILS-NH2 is essential for defining the assay window and establishing baseline responses. Its validated lack of activity at PAR2 [1] ensures that any signal detected above the LRGILS-NH2 control can be attributed to a true 'hit' compound. This reduces the false-positive rate in primary screens and streamlines the hit-to-lead process, saving significant time and resources in drug discovery campaigns.

Quality Control (QC) Release Testing for PAR2-Targeted Therapeutics

For manufacturers of PAR2 agonists, antagonists, or related biologics, LRGILS-NH2 serves as a critical reference standard in cell-based potency assays during QC release testing. By comparing the activity of a production batch of a PAR2 agonist (e.g., SLIGRL-NH2) against a reference standard and including LRGILS-NH2 as a negative control, manufacturers can verify that the observed cellular response is specific to the product's intended mechanism of action and not due to a contaminant or excipient, thereby ensuring product consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrgils-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.